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molecular formula C8H13NO2 B040974 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 20448-79-7

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B040974
M. Wt: 155.19 g/mol
InChI Key: MPUVBVXDFRDIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06353006B1

Procedure details

2-Aminonorbornane-2-carboxylic acid was converted into 2-amino-2-(hydroxymethyl)norbornane as a diastereomeric mixture in a manner analogous to Method B1a. A solution of the amino alcohol (0.31 g, 2.16 mmol) and isobutyl bromide (0.23 ml, 2.16 ml) in DMF (3 mL) was heated at 90° C. for 92 h, then cooled to room temp. and partitioned between EtOAc (100 mL) and a saturated NaHCO3 solution (100 mL). The organic layer was washed with a saturated NaCl solution (50 mL), dried (MgSO4), and concentrated under reduced pressure to yield 2-(isobutylamino)-2-(hydroxymethyl)norbornane as a diastereomeric mixture (0.24 g, 55%): GC-MS m/z 197 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.31 g
Type
reactant
Reaction Step Three
Quantity
0.23 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:9]([OH:11])=O)[CH2:7][CH:6]2[CH2:8][CH:3]1[CH2:4][CH2:5]2.N[C:13]1([CH2:20]O)[CH2:18]C2C[CH:14]1CC2.NO.C(Br)C(C)C>CN(C=O)C>[CH2:14]([NH:1][C:2]1([CH2:9][OH:11])[CH2:7][CH:6]2[CH2:8][CH:3]1[CH2:4][CH2:5]2)[CH:13]([CH3:20])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(C2CCC(C1)C2)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(C2CCC(C1)C2)CO
Step Three
Name
Quantity
0.31 g
Type
reactant
Smiles
NO
Name
Quantity
0.23 mL
Type
reactant
Smiles
C(C(C)C)Br
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temp.
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with a saturated NaCl solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)NC1(C2CCC(C1)C2)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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